Cas no 2013984-78-4 (4-(pent-4-en-1-yl)oxolan-3-ol)

4-(Pent-4-en-1-yl)oxolan-3-ol is a cyclic ether alcohol featuring a pentenyl substituent, offering versatile reactivity due to its oxolane (tetrahydrofuran) ring and hydroxyl functional group. The presence of the unsaturated pent-4-enyl chain enhances its utility in organic synthesis, particularly in cyclization and functionalization reactions. The hydroxyl group at the 3-position allows for further derivatization, making it a valuable intermediate in pharmaceuticals, agrochemicals, and specialty chemicals. Its structural features enable selective modifications, facilitating the synthesis of complex heterocyclic compounds. The compound’s balanced polarity and stability under standard conditions ensure consistent performance in synthetic applications.
4-(pent-4-en-1-yl)oxolan-3-ol structure
4-(pent-4-en-1-yl)oxolan-3-ol structure
商品名:4-(pent-4-en-1-yl)oxolan-3-ol
CAS番号:2013984-78-4
MF:C9H16O2
メガワット:156.222143173218
CID:6157043
PubChem ID:58158107

4-(pent-4-en-1-yl)oxolan-3-ol 化学的及び物理的性質

名前と識別子

    • 4-(pent-4-en-1-yl)oxolan-3-ol
    • EN300-1634436
    • 2013984-78-4
    • SCHEMBL1074342
    • インチ: 1S/C9H16O2/c1-2-3-4-5-8-6-11-7-9(8)10/h2,8-10H,1,3-7H2
    • InChIKey: ABZCXRWPERHSHQ-UHFFFAOYSA-N
    • ほほえんだ: O1CC(C(C1)CCCC=C)O

計算された属性

  • せいみつぶんしりょう: 156.115029749g/mol
  • どういたいしつりょう: 156.115029749g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 2
  • 重原子数: 11
  • 回転可能化学結合数: 4
  • 複雑さ: 123
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 2
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • 疎水性パラメータ計算基準値(XlogP): 1.5
  • トポロジー分子極性表面積: 29.5Ų

4-(pent-4-en-1-yl)oxolan-3-ol 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1634436-1.0g
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
1g
$1229.0 2023-06-04
Enamine
EN300-1634436-0.05g
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
0.05g
$1032.0 2023-06-04
Enamine
EN300-1634436-10000mg
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
10000mg
$3622.0 2023-09-22
Enamine
EN300-1634436-100mg
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
100mg
$741.0 2023-09-22
Enamine
EN300-1634436-50mg
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
50mg
$707.0 2023-09-22
Enamine
EN300-1634436-500mg
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
500mg
$809.0 2023-09-22
Enamine
EN300-1634436-2500mg
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
2500mg
$1650.0 2023-09-22
Enamine
EN300-1634436-0.1g
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
0.1g
$1081.0 2023-06-04
Enamine
EN300-1634436-0.25g
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
0.25g
$1131.0 2023-06-04
Enamine
EN300-1634436-0.5g
4-(pent-4-en-1-yl)oxolan-3-ol
2013984-78-4
0.5g
$1180.0 2023-06-04

4-(pent-4-en-1-yl)oxolan-3-ol 関連文献

4-(pent-4-en-1-yl)oxolan-3-olに関する追加情報

Introduction to 4-(pent-4-en-1-yl)oxolan-3-ol (CAS No. 2013984-78-4)

4-(pent-4-en-1-yl)oxolan-3-ol, identified by the Chemical Abstracts Service Number (CAS No.) 2013984-78-4, is a compound of significant interest in the field of organic chemistry and pharmaceutical research. This molecule, featuring a unique oxolane ring substituted with a pent-4-enyl group, has garnered attention due to its structural complexity and potential biological activities. The oxolane ring, a five-membered heterocycle containing one oxygen atom, is known for its stability and versatility in forming bioactive scaffolds, while the pent-4-enyl side chain introduces unsaturation and reactivity that can be exploited for various synthetic applications.

The structural features of 4-(pent-4-en-1-yl)oxolan-3-ol make it a promising candidate for further investigation in medicinal chemistry. The presence of the double bond in the pentyl group provides opportunities for functionalization, enabling the synthesis of derivatives with tailored properties. Additionally, the oxolane ring can serve as a privileged scaffold in drug design, contributing to favorable pharmacokinetic profiles such as improved solubility and metabolic stability. These characteristics have positioned this compound as a subject of interest for academic researchers and pharmaceutical companies exploring novel therapeutic agents.

In recent years, there has been growing interest in heterocyclic compounds due to their prevalence in bioactive natural products and synthetic drugs. The oxolane motif, in particular, has been extensively studied for its role in various pharmacological applications. For instance, derivatives of oxolane have been investigated for their antimicrobial, anti-inflammatory, and anticancer properties. The compound 4-(pent-4-en-1-yl)oxolan-3-ol represents an advanced structural motif that combines the advantageous features of both the oxolane ring and the pentenyl side chain, making it a valuable building block for drug discovery.

The synthesis of 4-(pent-4-en-1-yl)oxolan-3-ol involves intricate organic transformations that highlight the synthetic prowess required to construct such complex molecules. Key steps typically include ring formation reactions followed by selective functionalization to introduce the pentenyl group. Advances in catalytic methods have enabled more efficient and sustainable routes to these types of compounds, reducing the environmental impact of their production. Such methodologies are crucial in modern pharmaceutical research, where green chemistry principles are increasingly being adopted.

The biological evaluation of 4-(pent-4-en-1-yl)oxolan-3-ol has revealed several intriguing properties that warrant further exploration. Preliminary studies suggest that this compound exhibits moderate activity against certain bacterial strains, indicating potential applications in antimicrobial therapy. The mechanism of action remains under investigation, but preliminary data suggest interactions with bacterial cell wall biosynthesis pathways. Additionally, the compound’s ability to cross cell membranes may make it an effective candidate for delivering therapeutic payloads to target tissues.

The pharmaceutical industry is continually seeking novel molecular entities to address unmet medical needs. 4-(pent-4-en-1-yl)oxolan-3-ol stands out as a promising candidate due to its unique structural features and demonstrated biological activity. Its oxolane core provides a stable scaffold for further derivatization, while the pentenyl group offers opportunities for modulating pharmacokinetic properties. As research progresses, this compound is likely to play a significant role in the development of new drugs targeting various diseases.

The development of new synthetic methodologies is essential for facilitating the exploration of complex molecules like 4-(pentenyl)oxolanols. Recent advances in flow chemistry and photoredox catalysis have opened new avenues for constructing heterocyclic frameworks efficiently. These techniques not only improve yields but also enhance scalability, making them attractive for industrial applications. By leveraging such innovations, researchers can accelerate the discovery pipeline and bring novel therapeutics to market more rapidly.

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